molecular formula C6H9N3 B1222852 Benzene-1,2,3-triamine CAS No. 608-32-2

Benzene-1,2,3-triamine

Cat. No. B1222852
CAS RN: 608-32-2
M. Wt: 123.16 g/mol
InChI Key: RUOKPLVTMFHRJE-UHFFFAOYSA-N
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Patent
US09090596B2

Procedure details

0.53 g (6.5 mmol, 2 eq) of N—N′-carbonyliimidazole were added portionwise to 450.7 mg (3.24 mmol, 1 eq) of benzene-1,2,3-triamine in solution in 30 ml of acetonitrile. The reaction medium was stirred at ambient temperature for 6 hours and then heated at 70° C. overnight. The reaction was stopped by adding 50 ml of water and then extracted with ethyl acetate. The organic phases were combined, and dried over sodium sulfate. The solvents were evaporated off and then the residue was purified by chromatography on silica gel (dichloromethane/methanol/aqueous ammonia: 95/5/2). 229.9 mg of 4-amino-1,3-dihydrobenzoimidazol-2-one were obtained. Yield=42%.
Quantity
450.7 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:9])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[C:2]=1[NH2:8].[OH2:10].[C:11](#N)C>>[NH2:7][C:3]1[C:2]2[NH:8][C:11](=[O:10])[NH:9][C:1]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
450.7 mg
Type
reactant
Smiles
C1(=C(C(=CC=C1)N)N)N
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium was stirred at ambient temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° C. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated off
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (dichloromethane/methanol/aqueous ammonia: 95/5/2)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC=CC=2NC(NC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 229.9 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.